4-Fluoro-3-methylphenyl-(2-thienyl)methanol

Description

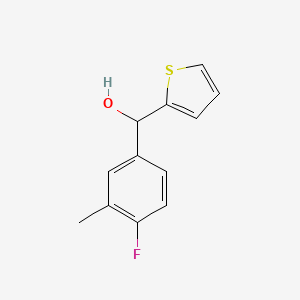

4-Fluoro-3-methylphenyl-(2-thienyl)methanol is a secondary alcohol characterized by a hydroxyl group attached to a central carbon atom bonded to two aromatic moieties: a 4-fluoro-3-methylphenyl group and a 2-thienyl (thiophene) group (Figure 1). This compound combines the electron-withdrawing fluorine atom and the steric bulk of the methyl group on the phenyl ring with the electron-rich thiophene system.

For example, chalcone-like condensation reactions involving 2-hydroxyacetophenone derivatives and thienyl-substituted aldehydes under basic conditions (e.g., NaOH in ethanol) could yield similar alcohols . Alternatively, Grignard or organometallic additions to ketones bearing thienyl or fluorinated aryl groups may be applicable .

Properties

IUPAC Name |

(4-fluoro-3-methylphenyl)-thiophen-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FOS/c1-8-7-9(4-5-10(8)13)12(14)11-3-2-6-15-11/h2-7,12,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWWDWJNAURVDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C2=CC=CS2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Fluoro-3-methylphenyl-(2-thienyl)methanol is an organic compound with potential biological significance. Its unique structure, featuring a fluorinated phenyl ring and a thienyl group, suggests that it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is (3-fluoro-4-methylphenyl)-thiophen-2-ylmethanol. It has the following structural formula:

This indicates the presence of a fluorine atom, a methyl group on the phenyl ring, and a thienyl moiety attached to a methanol group. Such structural features are critical for its biological activity.

The biological activity of 4-Fluoro-3-methylphenyl-(2-thienyl)methanol is primarily mediated through its interactions with specific molecular targets. These interactions can include:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity.

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, similar to other fluorinated phenolic compounds.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Biological Activity Overview

Research has indicated that 4-Fluoro-3-methylphenyl-(2-thienyl)methanol exhibits several biological activities:

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of 4-Fluoro-3-methylphenyl-(2-thienyl)methanol:

Synthesis and Production

The synthesis of 4-Fluoro-3-methylphenyl-(2-thienyl)methanol can be achieved through methods such as the Suzuki–Miyaura coupling reaction. This synthetic route allows for the introduction of functional groups while maintaining high yields and purity. Understanding these synthesis methods is crucial for further research and potential industrial applications.

Comparison with Similar Compounds

Substituent Effects on Aromatic Alcohols

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The fluorine atom in 4-Fluoro-3-methylphenyl-(2-thienyl)methanol enhances electrophilicity and may improve metabolic stability compared to non-fluorinated analogs.

- Heterocycle Choice : Thiophene (thienyl) derivatives generally exhibit higher lipophilicity and metabolic resistance compared to furan-based analogs, making them more suitable for hydrophobic target interactions .

Thienyl-Containing Bioactive Compounds

- Thienyl Cathinones (e.g., Thiothinone): These compounds, such as (2-methylamino)-1-(2-thienyl)-1-propanone, exhibit stimulant properties due to their structural mimicry of amphetamines. The thienyl group enhances blood-brain barrier penetration, suggesting that similar moieties in alcohols could influence bioavailability .

- 5-(2-Thienyl)-1,3,4-Oxadiazoles: Derivatives like 3-arylaminomethyl-5-(2-thienyl)-1,3,4-oxadiazoline-2-thiones show broad-spectrum antibacterial activity, highlighting the role of thienyl groups in enhancing antimicrobial potency .

Fluorinated Aromatic Alcohols

Fluorine substitution is a common strategy to modulate drug-like properties:

- 4-Fluoro-PV9 (4-Fluoro-α-pyrrolidinooctanophenone): A cathinone derivative with a fluorine atom enhancing its stability and potency.

- {5-[2-(4-Methoxy-3-methylphenyl)ethyl]-1,3-thiazol-4-yl}methanol: This compound, bearing a trifluoromethyl group, demonstrates how fluorinated aryl systems improve binding to hydrophobic enzyme pockets, suggesting analogous applications for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.